molecular formula C12H23NO2S2 B14247259 1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane CAS No. 511518-79-9

1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane

Cat. No.: B14247259
CAS No.: 511518-79-9
M. Wt: 277.5 g/mol
InChI Key: UKRVJALTBSXKIW-UHFFFAOYSA-N
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Description

1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane is an organic compound characterized by the presence of nitro, sulfanyl, and pentyl groups

Preparation Methods

The synthesis of 1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a precursor in pharmaceutical synthesis.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane involves interactions with molecular targets such as enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl groups may also play a role in modulating the compound’s activity by affecting its binding to molecular targets .

Comparison with Similar Compounds

1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane can be compared with other nitro and sulfanyl-containing compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

511518-79-9

Molecular Formula

C12H23NO2S2

Molecular Weight

277.5 g/mol

IUPAC Name

1-(2-nitro-1-pentylsulfanylethenyl)sulfanylpentane

InChI

InChI=1S/C12H23NO2S2/c1-3-5-7-9-16-12(11-13(14)15)17-10-8-6-4-2/h11H,3-10H2,1-2H3

InChI Key

UKRVJALTBSXKIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC(=C[N+](=O)[O-])SCCCCC

Origin of Product

United States

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